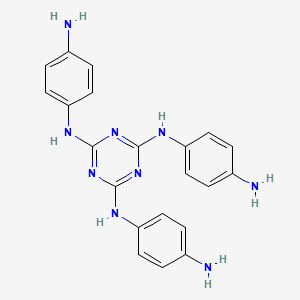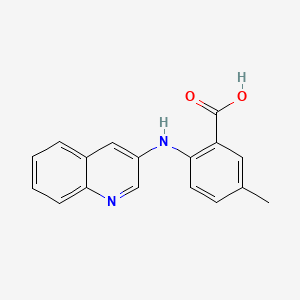
n-propylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl zinc bromide is an organozinc compound with the chemical formula C3H7ZnBr. It is a member of the organozinc halides family, which are known for their reactivity and utility in organic synthesis. Propyl zinc bromide is typically used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl zinc bromide can be synthesized through the reaction of propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C3H7Br + Zn → C3H7ZnBr
Industrial Production Methods
In industrial settings, the preparation of organozinc halides like propyl zinc bromide often involves the use of activated zinc. This can be achieved through methods such as the Rieke zinc method, where zinc is activated by a redox reaction with zinc chloride and lithium metal in the presence of an electron carrier like naphthalene .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with propyl zinc bromide include:
Carbonyl Compounds: For the formation of alcohols.
Halides: For substitution reactions.
Catalysts: Such as palladium or nickel for coupling reactions.
Major Products Formed
The major products formed from reactions involving propyl zinc bromide include:
Alcohols: From addition to carbonyl compounds.
Alkanes: From coupling reactions with halides.
Applications De Recherche Scientifique
Propyl zinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Energy Storage: It is used in the development of zinc-bromine batteries, which are promising for energy storage applications
Mécanisme D'action
The mechanism of action of propyl zinc bromide involves its role as a nucleophile in chemical reactions. It can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. In coupling reactions, it forms a transient complex with the catalyst, which then facilitates the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propyl zinc bromide include:
- Methyl zinc bromide (CH3ZnBr)
- Ethyl zinc bromide (C2H5ZnBr)
- Butyl zinc bromide (C4H9ZnBr)
Uniqueness
Propyl zinc bromide is unique in its balance of reactivity and stability. Compared to methyl and ethyl zinc bromides, it offers a longer carbon chain, which can be advantageous in certain synthetic applications. Compared to butyl zinc bromide, it is less sterically hindered, making it more reactive in certain reactions.
Propriétés
Formule moléculaire |
C3H7BrZn |
|---|---|
Poids moléculaire |
188.4 g/mol |
Nom IUPAC |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
SMILES canonique |
CC[CH2-].[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-bromo-4,4-difluorospiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8484122.png)


![2-[(2H-1,3-Benzodioxol-5-yl)oxy]-6-(4-methoxyphenoxy)benzoic acid](/img/structure/B8484153.png)


![3-methyl-2-thioxo-1H-pyrido[3,2-e]pyrimidin-4-one](/img/structure/B8484173.png)

![7-Allylamino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8484187.png)





